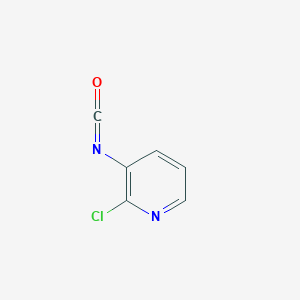

2-Chloro-3-isocyanatopyridine

描述

Overview of Pyridyl Isocyanates as Reactive Intermediates

Pyridyl isocyanates are organic compounds that incorporate both a pyridine (B92270) ring and an isocyanate functional group. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity renders pyridyl isocyanates valuable as reactive intermediates in the synthesis of a diverse array of nitrogen-containing compounds. wikipedia.orgdoxuchem.com Their utility is further enhanced by the presence of the pyridine ring, which can influence the reactivity of the isocyanate group and provide a scaffold for further functionalization. The in situ generation of pyridyl isocyanates from corresponding carboxamides via Hofmann rearrangement has been a notable strategy, avoiding the direct handling of these often sensitive intermediates. rsc.org

Significance of Pyridine Scaffolds in Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of biologically active compounds and functional materials. enpress-publisher.comrsc.orgrsc.orgnih.govresearchgate.net Its presence is fundamental in numerous pharmaceuticals, agrochemicals, and natural products. rsc.orgnih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties and allows for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. enpress-publisher.com The versatility of the pyridine scaffold lies in its ability to be readily modified, serving as a foundational structure for creating diverse libraries of compounds for drug discovery and materials science. enpress-publisher.comrsc.orgrsc.orgresearchgate.net

Unique Reactivity Profile of Isocyanate Functional Groups

The isocyanate functional group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom (R−N=C=O). wikipedia.org This arrangement results in a highly electrophilic carbon center, making isocyanates exceptionally reactive towards nucleophiles. wikipedia.orgdoxuchem.comrsc.org Common reactions include addition of alcohols to form carbamates, amines to form ureas, and water to form carbamic acids, which can then decompose to an amine and carbon dioxide. wikipedia.orgdoxuchem.com The reactivity of an isocyanate can be modulated by the electronic nature of its substituent (R-group); electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. rsc.org This tunable reactivity makes isocyanates versatile reagents in polymer chemistry, pharmaceuticals, and organic synthesis. wikipedia.org

Contextualizing 2-Chloro-3-isocyanatopyridine within Pyridine Chemistry

This compound belongs to the family of halogenated pyridines, which are important intermediates in organic synthesis. chempanda.comnih.gov The presence of a chlorine atom on the pyridine ring, in addition to the isocyanate group, introduces further possibilities for chemical modification. The chlorine atom can potentially be displaced through nucleophilic aromatic substitution reactions, while the isocyanate group offers its characteristic reactivity. This dual functionality makes this compound a potentially valuable building block for the synthesis of more complex, polysubstituted pyridine derivatives. Its structural isomer, 2-chloro-5-isocyanatopyridine, is a known intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Scope and Research Objectives Pertaining to this compound

The primary objective of this article is to provide a focused and comprehensive overview of the chemical compound this compound. This includes summarizing its known chemical and physical properties, methods of synthesis, and characteristic reactions. By compiling and presenting this information, this article aims to serve as a foundational resource for researchers interested in the chemistry of halogenated pyridyl isocyanates and their potential applications in synthetic organic chemistry. The exploration of this specific compound will contribute to a deeper understanding of the interplay between the halogen and isocyanate functionalities on a pyridine core.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O |

| Molecular Weight | 153.55 g/mol |

| Boiling Point | 218.4±20.0 °C (Predicted) chemicalbook.com |

| Density | 1.32±0.1 g/cm³ (Predicted) chemicalbook.com |

| pKa | -0.47±0.10 (Predicted) chemicalbook.com |

| InChI Key | SNLGWQDZZCGFHJ-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)N=C=O uni.lu |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-isocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-6-5(9-4-10)2-1-3-8-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGWQDZZCGFHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599376 | |

| Record name | 2-Chloro-3-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85915-44-2 | |

| Record name | 2-Chloro-3-isocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Isocyanatopyridine

Precursor Synthesis and Derivatization Strategies

The efficient formation of 2-chloro-3-isocyanatopyridine is critically dependent on the availability of its direct precursors. The two most significant precursors are 2-chloro-3-aminopyridine and 2-chloro-3-carbonyl azide (B81097) pyridine (B92270). The synthetic strategies for these intermediates are detailed below.

2-Chloro-3-aminopyridine is a vital intermediate, and several distinct synthetic routes have been developed for its production. These pathways often begin with more common pyridine derivatives and introduce the required chloro and amino functionalities through a series of strategic reactions.

A multi-step synthesis starting from 2-pyridone provides a robust method for obtaining 2-chloro-3-aminopyridine. This pathway is characterized by a sequence of protection, functionalization, and deprotection/conversion steps. A patented method outlines a high-yield process that leverages the reactivity of the pyridone ring.

The process begins with the nitration of 2-pyridone to yield 3-nitro-2-pyridone. To prevent side reactions in subsequent steps, the nitrogen atom of the pyridone ring is protected via an N-alkylation reaction, typically with methyl iodide or ethyl iodide, to form N-alkyl-3-nitro-2-pyridone. This protected intermediate then undergoes a crucial chlorination and simultaneous dealkylation reaction. Treatment with a chlorinating agent, such as triphosgene (B27547), at elevated temperatures (90-130°C) replaces the oxygen at the 2-position with a chlorine atom and removes the alkyl protecting group to yield 2-chloro-3-nitropyridine. The final step is the reduction of the nitro group. Various reducing agents can be employed, with a system of titanium tetrachloride (TiCl₄) and magnesium (Mg) being one effective option, to produce the desired 2-chloro-3-aminopyridine.

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | 2-Pyridone | Sulfuric acid, Nitrosonitric acid | 3-Nitro-2-pyridone | Nitration |

| 2 | 3-Nitro-2-pyridone | Alkyl iodide (e.g., CH₃I) | N-Alkyl-3-nitro-2-pyridone | N-alkylation (Protection) |

| 3 | N-Alkyl-3-nitro-2-pyridone | Triphosgene | 2-Chloro-3-nitropyridine | Chlorination & Dealkylation |

| 4 | 2-Chloro-3-nitropyridine | TiCl₄, Mg | 2-Chloro-3-aminopyridine | Reduction |

Another effective strategy begins with 3-cyanopyridine (B1664610). The initial step involves the N-oxidation of 3-cyanopyridine, often using an oxidizing agent like hydrogen peroxide, to form 3-cyanopyridine N-oxide. This N-oxide is a key intermediate that activates the pyridine ring for subsequent chlorination at the 2-position.

The chlorination of 3-cyanopyridine N-oxide can be achieved using various reagents. One method involves reacting the N-oxide with bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic base like triethylamine. This reaction proceeds under relatively mild conditions to afford 2-chloro-3-cyanopyridine (B134404). To arrive at the target precursor, the cyano group of 2-chloro-3-cyanopyridine must be reduced to an amino group. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as catalytic hydrogenation or metal hydrides, to yield 2-chloro-3-aminopyridine.

Direct chlorination of 3-aminopyridine (B143674) represents a more direct, though potentially less selective, approach to 2-chloro-3-aminopyridine. One established method involves reacting 3-aminopyridine with hydrogen peroxide and hydrochloric acid. scribd.com This process can lead to the desired product but may also produce over-chlorinated byproducts, such as 2,5-dichloro-3-aminopyridine. A variation of this approach uses gaseous chlorine at low temperatures in the presence of a catalyst, such as iron, nickel, or copper chlorides, to improve selectivity and control the exothermic reaction. scribd.com

The 2-chloro-3-carbonyl azide pyridine precursor is central to forming the isocyanate via the Curtius rearrangement. The synthesis of this azide begins with the corresponding carboxylic acid, 2-chloro-3-pyridinecarboxylic acid, also known as 2-chloronicotinic acid.

Several routes to 2-chloronicotinic acid have been developed. A common industrial method involves the N-oxidation of nicotinic acid with hydrogen peroxide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). chemicalbook.comsemanticscholar.org This reaction converts the N-oxide back to the pyridine and chlorinates the 2-position. Another pathway is the oxidation of 2-chloro-3-methylpyridine. Oxidizing agents such as potassium permanganate (B83412) or ozone can be used to convert the methyl group to a carboxylic acid. google.comgoogle.com

Once 2-chloronicotinic acid is obtained, it is typically converted to its more reactive acyl chloride derivative, 2-chloro-3-pyridinecarbonyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The final step is the conversion of the acyl chloride to the 2-chloro-3-carbonyl azide pyridine. This is achieved by reacting the acyl chloride with an azide salt, most commonly sodium azide (NaN₃), in an appropriate solvent. This nucleophilic acyl substitution reaction readily yields the desired carbonyl azide precursor.

| Step | Starting Material | Key Reagents | Product |

| 1a | Nicotinic Acid | H₂O₂ then POCl₃/PCl₅ | 2-Chloronicotinic Acid |

| 1b | 2-Chloro-3-methylpyridine | O₃ or KMnO₄ | 2-Chloronicotinic Acid |

| 2 | 2-Chloronicotinic Acid | SOCl₂ or (COCl)₂ | 2-Chloro-3-pyridinecarbonyl chloride |

| 3 | 2-Chloro-3-pyridinecarbonyl chloride | NaN₃ | 2-Chloro-3-carbonyl azide pyridine |

Synthesis of 2-Chloro-3-aminopyridine Derivatives

Formation of the Isocyanate Moiety

With the key precursors in hand, the final step is the formation of the isocyanate group at the 3-position of the 2-chloropyridine (B119429) ring. This is accomplished through two primary, well-established reactions depending on the starting precursor.

From 2-Chloro-3-aminopyridine (Phosgenation): The conversion of the primary amino group of 2-chloro-3-aminopyridine to an isocyanate is achieved through phosgenation. This reaction involves treating the amine with phosgene (B1210022) (COCl₂) or a safer, solid phosgene equivalent like bis(trichloromethyl)carbonate (triphosgene). The reaction is typically carried out in an inert solvent and in the presence of a base (e.g., pyridine or aqueous sodium bicarbonate) to neutralize the hydrogen chloride byproduct. chemicalbook.com This method provides a direct and efficient route to this compound from the amine precursor.

From 2-Chloro-3-carbonyl Azide Pyridine (Curtius Rearrangement): The Curtius rearrangement is a thermal or photochemical decomposition of a carbonyl azide to produce an isocyanate. guidechem.comwikipedia.org When 2-chloro-3-carbonyl azide pyridine is heated in an inert solvent, it loses a molecule of nitrogen gas (N₂) to form an intermediate acyl nitrene. This nitrene is highly unstable and immediately rearranges, with the pyridyl group migrating to the electron-deficient nitrogen atom to form the stable this compound product. semanticscholar.orgguidechem.com A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating group. semanticscholar.org

Curtius Rearrangement from Acyl Azides

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.govnih.gov Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org This transformation is valued for its tolerance of a wide variety of functional groups and the complete retention of stereochemistry in the migrating group. nih.gov The starting material for the synthesis of this compound via this route would be 2-chloronicotinic acid, which is first converted to 2-chloronicotinoyl azide.

The general mechanism proceeds through the formation of the acyl azide from a carboxylic acid derivative. organic-chemistry.org This intermediate then undergoes thermal or photochemical decomposition, leading to a concerted rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously expelling molecular nitrogen to yield the isocyanate. wikipedia.org

One of the most common and convenient reagents for the one-pot conversion of carboxylic acids to the acyl azide intermediate is diphenylphosphoryl azide (DPPA). nih.gov This method avoids the need to isolate the potentially explosive acyl azide. nih.gov The reaction proceeds through a mixed anhydride (B1165640) intermediate which then reacts with the azide anion. nih.gov

The efficiency of the Curtius rearrangement is highly dependent on the reaction conditions. Temperature is a critical parameter, as the decomposition of the acyl azide requires thermal energy. However, excessively high temperatures can lead to side reactions. Research has demonstrated that the decomposition temperature can be significantly lowered, by as much as 100°C, through the use of Lewis acid catalysts like boron trifluoride or boron trichloride, which coordinate to the acyl oxygen atom. wikipedia.org This catalytic approach also tends to increase the yield of the isocyanate. wikipedia.org

In modern applications, particularly in continuous flow synthesis, reaction conditions are precisely controlled to maximize conversion and safety. For instance, using DPPA to generate the acyl azide, reactions are often heated to temperatures around 120°C in a flow reactor to ensure the complete rearrangement to the isocyanate. vapourtec.com The choice of solvent is also crucial; common solvents include toluene, acetonitrile (B52724), and tetrahydrofuran (B95107) (THF). nih.govvapourtec.com The presence of a base, such as triethylamine, is often required, particularly when using reagents like DPPA. nih.gov

Below is a table summarizing typical conditions for the Curtius rearrangement found in the literature.

| Parameter | Condition | Purpose/Comment | Source |

| Azide Source | Diphenylphosphoryl azide (DPPA) | Allows for one-pot synthesis from carboxylic acid; safer than isolating acyl azides. | nih.gov |

| Sodium Azide (NaN₃) | Used after converting the carboxylic acid to an acyl chloride. | nih.gov | |

| Catalyst | Boron trifluoride (BF₃) | Lewis acid that can lower the required decomposition temperature by ~100°C. | wikipedia.org |

| Zinc(II) triflate | Used in specific protocols to accelerate the rearrangement at lower temperatures (e.g., 40°C). | nih.gov | |

| Temperature | 80-120°C | Typical range for thermal rearrangement. Higher temperatures are often used in flow chemistry. | vapourtec.com |

| Base | Triethylamine (Et₃N) | Often used as an acid scavenger, particularly with DPPA. | nih.gov |

| Solvent | Toluene, Acetonitrile, THF | Inert solvents that are compatible with the reaction conditions. | nih.govvapourtec.com |

A significant advantage of modern synthetic methods is the ability to generate reactive intermediates in situ and consume them immediately in a subsequent reaction step. This strategy is particularly important for the Curtius rearrangement due to the potentially hazardous nature of acyl azides and the high reactivity of isocyanates. almacgroup.comdurham.ac.uk

Continuous flow chemistry is exceptionally well-suited for such strategies. acs.org In a typical flow setup, the carboxylic acid is mixed with an azide source (like DPPA) and a base in a solvent stream. vapourtec.com This mixture is then passed through a heated reactor coil where the acyl azide forms and rearranges to the isocyanate. durham.ac.uk The resulting isocyanate-containing stream can then be immediately mixed with a nucleophile (such as an alcohol or an amine) in a second reactor to form a stable carbamate (B1207046) or urea (B33335) derivative, respectively. acs.orgcam.ac.uk This "telescoped" approach minimizes the accumulation of hazardous intermediates, enhances safety, and often improves yield by preventing side reactions of the isocyanate. almacgroup.com

For example, a solution of a carboxylic acid, triethylamine, and a nucleophile can be mixed with a solution of DPPA and pumped through a reactor at 120°C. vapourtec.com This one-pot, continuous process allows for the generation and immediate trapping of the isocyanate, providing the final product in high yield and purity after in-line purification. durham.ac.uk This methodology avoids the isolation of the isocyanate, which can be unstable. almacgroup.com

Phosgenation or Phosgene-Alternative Routes from Aminopyridines

An alternative and industrially significant route to isocyanates is the phosgenation of primary amines. sabtechmachine.com For the synthesis of this compound, the starting material is 2-chloro-3-aminopyridine. The reaction involves treating the amine with phosgene (COCl₂) or a phosgene equivalent. sabtechmachine.com

The traditional industrial process is often a two-step "cold-hot" phosgenation. sabtechmachine.com

Cold Phosgenation: The amine is reacted with phosgene at a low temperature (0–70°C) in an inert solvent. This step primarily forms the N-carbamoyl chloride and amine hydrochloride salt. sabtechmachine.com

Hot Phosgenation: The reaction mixture is then heated (80–200°C) to thermally decompose the carbamoyl (B1232498) chloride and any amine hydrochloride into the final isocyanate and hydrogen chloride (HCl). sabtechmachine.com

To improve yields, which are typically between 85% and 95%, the formation of urea byproducts must be minimized. sabtechmachine.com This is often achieved by ensuring an excess of phosgene is used throughout the reaction. google.com

Due to the extreme toxicity and gaseous nature of phosgene, its use is challenging, especially in a laboratory setting. nih.gov Safer, easier-to-handle alternatives have been developed and are now commonly used. These include diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid. nih.govrsc.org

These reagents serve as convenient sources of phosgene in situ or can react directly. rsc.orgacs.org One mole of triphosgene is equivalent to three moles of phosgene, while one mole of diphosgene provides two moles of phosgene. rsc.org The reaction of an amine with triphosgene is typically carried out by dissolving the amine in a dry solvent like dichloromethane (B109758) (DCM) under an inert atmosphere, adding a tertiary amine base (e.g., triethylamine) to act as an acid scavenger, and then slowly adding a solution of triphosgene (approximately 0.33 to 0.35 molar equivalents per mole of amine). rsc.orgchemicalforums.com The base is crucial for neutralizing the HCl generated during the reaction, and using a soluble base is necessary to prevent the formation of cross-linked byproducts and ensure complete conversion. rsc.org

| Phosgene Source | Chemical Name | State at STP | Molar Equivalents of COCl₂ | Key Features | Source |

| Phosgene | Carbonyl chloride | Gas | 1 | Highly toxic, difficult to handle. Used in large-scale industrial processes. | sabtechmachine.com |

| Diphosgene | Trichloromethyl chloroformate | Liquid | 2 | Safer than phosgene, easier to transport and handle. | rsc.org |

| Triphosgene | Bis(trichloromethyl) carbonate | Solid | 3 | Crystalline solid, considered the safest and most convenient phosgene equivalent for lab scale. | nih.govrsc.org |

Catalysis plays a crucial role in various methods of isocyanate synthesis. In the phosgenation of amines using phosgene or its analogues, the primary role of additives like tertiary amines (e.g., triethylamine, pyridine) is to act as an acid scavenger, neutralizing the HCl produced. While not catalysts in the strictest sense for the main reaction, their presence is essential for driving the reaction to completion and preventing unwanted side reactions. rsc.orgchemicalforums.com In the industrial synthesis of phosgene itself from carbon monoxide and chlorine, activated carbon is used as a catalyst. sabtechmachine.comresearchgate.net

For the Curtius rearrangement , as previously mentioned, Lewis acids such as boron trifluoride can act as true catalysts by lowering the activation energy for the decomposition of the acyl azide, thereby allowing the reaction to proceed at lower temperatures. wikipedia.org

In non-phosgene routes , which represent novel pathways, catalysis is central. For instance, the thermal decomposition of carbamates to yield isocyanates is often facilitated by catalysts. nih.gov Single-component metal catalysts, particularly those based on zinc, are noted for their high activity and cost-effectiveness. nih.govresearchgate.net Composite metal oxides, such as Bi-Zn systems, have also been developed to enhance yield and selectivity. researchgate.net Furthermore, heterogeneous acid catalysts like montmorillonite (B579905) K-10 have proven effective for the synthesis of isocyanates from carbamates. researchgate.net

Novel Synthetic Pathways to Substituted Pyridyl Isocyanates

Beyond the classical Curtius and phosgenation routes, research continues into developing more sustainable and novel methods for isocyanate synthesis. These phosgene-free methods are highly desirable to avoid the safety and environmental hazards associated with phosgene. nih.gov

One major area of research is the reductive carbonylation of nitroaromatics . This method can produce isocyanates in a single step by reacting a nitro compound with carbon monoxide, often under forcing conditions and in the presence of transition metal catalysts like palladium or rhodium complexes. nih.govresearchgate.net A two-step variation involves first forming a carbamate, which is then thermally decomposed to the isocyanate, a process that can be catalyzed by various metal compounds. nih.gov

Another innovative approach involves the dehydration of carbamic acids . Recently, a method was developed for synthesizing isocyanates from amines and carbon dioxide (CO₂) under mild conditions. The process involves forming a carbamic acid intermediate, which is then dehydrated using activated sulfonium (B1226848) reagents (similar to those used in Swern oxidations) to yield the isocyanate. scholaris.ca

A catalytic, metal-free method has been developed for synthesizing N-heterocycles using phenyl isocyanate as a carbonyl source in the presence of a base like piperidine. While this method synthesizes heterocycles rather than the isocyanate itself, it demonstrates a novel reactivity pathway for isocyanates that can inspire new synthetic designs. organic-chemistry.org

Additionally, new applications of isocyanates in multicomponent reactions are being explored. For example, vinyl isocyanates, readily prepared via the Curtius rearrangement of α,β-unsaturated carboxylic acids, have been used in a catalytic intermolecular aza-Wittig/Diels-Alder sequence to produce substituted pyridines. rsc.org This showcases how isocyanate intermediates can be employed in complex, one-pot transformations to build diverse molecular architectures.

Crystallization

If the isocyanate is a solid at room temperature, recrystallization can be a suitable purification technique. The choice of solvent is critical; it must be inert to the isocyanate group and provide good solubility at elevated temperatures and poor solubility at lower temperatures. Aprotic and non-nucleophilic solvents such as hexane, toluene, or chlorinated hydrocarbons are potential candidates. The process should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Chromatographic Methods

While standard silica (B1680970) gel chromatography is generally not suitable for the purification of highly reactive isocyanates due to the presence of surface hydroxyl groups that can react with the isocyanate, specialized chromatographic techniques may be employed. The use of deactivated silica gel or alternative stationary phases, along with rigorously dried solvents, can sometimes allow for the chromatographic purification of less reactive isocyanates. However, for a highly reactive compound like this compound, this method is generally avoided in favor of distillation or crystallization.

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Chloro 3 Isocyanatopyridine

Nucleophilic Addition Reactions

The isocyanate group is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. These reactions proceed via a nucleophilic addition mechanism, where the nucleophile adds to the carbonyl carbon, followed by protonation of the nitrogen atom to yield stable addition products.

The reaction of isocyanates with alcohols is a well-established and efficient method for the synthesis of carbamates (urethanes). The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is followed by a proton transfer, which can be facilitated by the solvent or another alcohol molecule, to yield the corresponding N-pyridyl carbamate (B1207046). The reaction is typically rapid and can be catalyzed by both acids and bases.

While specific kinetic data for the reaction of 2-Chloro-3-isocyanatopyridine with various alcohols is not extensively detailed in publicly accessible literature, the expected products are N-(2-chloropyridin-3-yl)carbamates. The general transformation is illustrated by the following representative reactions.

| Alcohol | Product Name | Product Structure | Notes |

|---|---|---|---|

| Methanol (CH₃OH) | Methyl (2-chloropyridin-3-yl)carbamate | Representative reaction; product formation is highly probable based on general isocyanate reactivity. | |

| Ethanol (C₂H₅OH) | Ethyl (2-chloropyridin-3-yl)carbamate | Illustrative example of carbamate formation with a primary alcohol. | |

| Isopropyl alcohol ((CH₃)₂CHOH) | Isopropyl (2-chloropyridin-3-yl)carbamate | Reaction with secondary alcohols is generally slower than with primary alcohols due to steric hindrance. |

The reaction between an isocyanate and a primary or secondary amine is a facile and high-yielding route to substituted ureas. The mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This reaction is generally faster than the corresponding reaction with alcohols due to the greater nucleophilicity of nitrogen. Similarly, reaction with a thiol or a primary/secondary amine in the presence of a sulfur source (like ammonium (B1175870) thiocyanate) can lead to the formation of thioureas.

A documented example includes the synthesis of a complex thiourea (B124793) derivative, 2-((4-Ethylphenoxy)methyl)-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide, from the corresponding amine, demonstrating the utility of this chemistry in building complex molecular architectures.

| Amine/Thiol Source | Product Name | Product Structure | Yield | Reference |

|---|---|---|---|---|

| Aniline (C₆H₅NH₂) | 1-(2-Chloropyridin-3-yl)-3-phenylurea | N/A | Illustrative example based on general reactivity. | |

| Propylamine (CH₃CH₂CH₂NH₂) | 1-(2-Chloropyridin-3-yl)-3-propylurea | N/A | Illustrative example with an aliphatic amine. | |

| 2-((4-ethylphenoxy)methyl)benzoyl chloride and Ammonium thiocyanate (B1210189) (followed by 2-chloro-3-aminopyridine) | 2-((4-Ethylphenoxy)methyl)-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide | 72% | google.com |

Isocyanates react with water in a two-step process. The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. Carbamic acids are generally prone to rapid decarboxylation (loss of CO₂), which results in the formation of a primary amine. In the context of this compound, this hydrolysis pathway would yield 2-chloro-3-aminopyridine.

If the isocyanate is present in excess, the newly formed amine can react with another molecule of the isocyanate to produce a symmetrical diaryl urea (B33335), in this case, 1,3-bis(2-chloropyridin-3-yl)urea. The control of reaction conditions, such as stoichiometry and temperature, is crucial to direct the outcome of the hydrolysis reaction.

The concept of chemoselectivity in the reactions of this compound primarily concerns the competition between nucleophilic attack at the isocyanate group and nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine (B92270) ring.

Isocyanate Addition (Major Pathway): The isocyanate group is an exceptionally strong electrophile. Nucleophilic addition to the carbonyl carbon is a low-activation energy, kinetically favored process. For most nucleophiles (alcohols, amines, water), this reaction is significantly faster than SNAr.

Nucleophilic Aromatic Substitution (Minor Pathway): The pyridine ring is activated towards SNAr by the electron-withdrawing nature of the ring nitrogen and further by the inductive effect of the isocyanate group. However, displacing the chloride ion typically requires harsher conditions (e.g., strong nucleophiles, high temperatures) and is a higher-activation energy process compared to isocyanate addition.

Therefore, under standard conditions, nucleophiles will selectively add to the isocyanate group. Regioselectivity refers to which atom of a nucleophile attacks. For simple nucleophiles like alcohols and amines, the attack occurs unambiguously through the oxygen or nitrogen atom, respectively.

Cycloaddition Chemistry

The cumulative double bonds of the isocyanate functional group allow it to participate in pericyclic reactions, most notably [2+2] cycloadditions, where it can react as the 2π component.

While specific examples involving this compound are not readily found in surveyed literature, its participation in [2+2] cycloaddition reactions is mechanistically plausible.

Reaction with Imines: Isocyanates can undergo [2+2] cycloaddition with the C=N double bond of imines to form four-membered heterocyclic rings known as 1,3-diazetidin-2-ones. The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, although a concerted pathway is also possible depending on the substrates and conditions.

Reaction with Ketenes: The reaction of an isocyanate with a ketene (B1206846) (R₂C=C=O) can also proceed via a [2+2] cycloaddition. This reaction would yield a four-membered ring containing two carbonyl groups, an azetidine-2,4-dione.

These cycloaddition reactions provide a powerful method for the synthesis of strained four-membered ring systems, although they often require thermal or catalytic activation. The feasibility and outcome of such reactions with this compound would depend on the specific reaction partners and conditions employed.

[3+2] Dipolar Cycloadditions (e.g., with Azides to Tetrazolinones, Pyridine N-Oxides to Oxazolo[4,5-b]pyridine (B1248351) Derivatives)

The isocyanate functional group in this compound serves as a competent dipolarophile in [3+2] dipolar cycloaddition reactions, enabling the synthesis of five-membered heterocyclic rings. This reactivity provides a pathway to complex fused-ring systems.

Reaction with Azides: The reaction of an isocyanate with an azide (B81097) is a known method for the synthesis of tetrazolinones. In this process, the azide acts as a 1,3-dipole, reacting with the C=N double bond of the isocyanate. For this compound, a plausible mechanism involves the nucleophilic attack of the terminal nitrogen of the azide onto the electrophilic isocyanate carbon. This is followed by an intramolecular cyclization to form a five-membered tetrazolinone ring fused to the pyridine core. While specific studies on this compound are not extensively detailed, the reaction of azide anions with isocyanide functionalities, which are electronically related to isocyanates, is known to proceed via a [3+2] cycloaddition to form tetrazole anions nih.gov. This supports the mechanistic feasibility of forming tetrazolinone derivatives from the corresponding isocyanate.

Reaction with Pyridine N-Oxides: Pyridine N-oxides can react with isocyanates in cycloaddition-type pathways. nih.govscispace.comnih.gov The reaction is initiated by the nucleophilic oxygen of the N-oxide attacking the central carbon of the isocyanate group. This can lead to the formation of an unstable cycloadduct which may rearrange. For this compound, this reaction could theoretically produce oxazolo[4,5-b]pyridine derivatives through a sequence of cycloaddition and subsequent rearrangement. Pyridine N-oxides are versatile reagents, and their interaction with isocyanides (activated by TMSOTf) has been shown to produce 2-aminopyridines after hydrolysis of an intermediate, demonstrating the reactivity between these two classes of compounds. nih.govscispace.comnih.gov

Diels-Alder Type Reactions Involving the Pyridine Ring

The participation of the pyridine ring of this compound in Diels-Alder or [4+2] cycloaddition reactions is subject to significant electronic constraints. wikipedia.org In a normal electron-demand Diels-Alder reaction, the pyridine ring would need to function as the diene. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron-poor character is further intensified by the electron-withdrawing inductive effects of the chlorine atom at the C2 position and the isocyanate group at the C3 position. Consequently, the pyridine ring is a poor diene for reactions with typical dienophiles. acsgcipr.org

Conversely, an inverse electron-demand Diels-Alder reaction is more plausible, where the electron-poor this compound could act as the diene, reacting with an electron-rich dienophile. acsgcipr.org The most successful Diels-Alder processes for forming pyridine rings often involve inverse electron-demand pathways where an electron-poor azadiene system reacts with a dienophile. acsgcipr.org

Alternatively, the isocyanate group itself, or the C=N bond within the pyridine ring, can act as a dienophile. The use of a cyano group, which is related to the isocyanate, as a dienophile is known to enhance the reactivity of the dienophile in Diels-Alder reactions. youtube.comkhanacademy.org However, specific examples involving the pyridine ring of this compound as a diene component are not well-documented, suggesting that such transformations are challenging and not synthetically commonplace.

Influence of Pyridine Nitrogen and Chlorine Substituent on Cycloaddition Outcomes

The electronic nature of the this compound ring system, governed by the pyridine nitrogen and the chlorine substituent, profoundly influences the outcomes of potential cycloaddition reactions.

Chlorine Substituent: The chlorine atom at the C2 position is also strongly electron-withdrawing, primarily through its inductive effect. rsc.org This further depletes the electron density of the pyridine ring, reinforcing the deactivating effect of the ring nitrogen and making it an even less likely candidate for a normal Diels-Alder diene.

In the context of [3+2] cycloadditions involving the isocyanate group, these electronic effects are also significant. The combined electron-withdrawing power of the ring nitrogen and the chlorine atom increases the electrophilicity of the isocyanate carbon. This enhanced electrophilicity can make the isocyanate group a more reactive dipolarophile towards electron-rich 1,3-dipoles, potentially accelerating the rate of [3+2] cycloaddition reactions at this site.

Reactions Involving the Chlorine Atom

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Pyridine Functionalization

The chlorine atom at the C2 position of this compound is a versatile handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the functionalization of the pyridine core.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester). The Suzuki reaction is highly robust and tolerant of many functional groups. For 2-chloropyridines, suitable palladium catalysts often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the challenging oxidative addition step with the relatively unreactive C-Cl bond.

Sonogashira Coupling: This reaction forms a C-C bond between the chloropyridine and a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. The Sonogashira coupling is a powerful tool for introducing alkynyl moieties, which are valuable precursors for further synthetic transformations.

Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling the chloropyridine with a primary or secondary amine. It is a premier method for synthesizing arylamines and has broad applications. The reaction requires a palladium catalyst with specialized ligands and a base. This method allows for the direct introduction of a wide variety of amino groups at the C2 position, displacing the chlorine atom.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ + phosphine ligand (e.g., SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | C(sp²)-C(sp²) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI | NEt₃, Piperidine | C(sp²)-C(sp) |

| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ or Pd₂(dba)₃ + phosphine ligand (e.g., BINAP, RuPhos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | C(sp²)-N |

Nucleophilic Aromatic Substitution (SNAr) at C2 Position

The C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The ring nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the C2 or C4 positions. The chlorine atom is a competent leaving group, facilitating this transformation.

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted pyridine product.

A wide range of nucleophiles can displace the chlorine at the C2 position, including alkoxides, thiolates, and amines. However, care must be taken as many of these nucleophiles will react preferentially with the highly electrophilic isocyanate group.

Metal-Catalyzed Transformations and Organocatalytic Processes

The dual functionality of this compound, featuring a reactive isocyanate group and a halogenated pyridine ring, allows for a diverse range of chemical transformations. Both metal-catalyzed and organocatalytic methods can be employed to selectively target these functional groups, enabling the synthesis of complex molecular architectures.

Metal-Catalyzed Transformations:

The chloro-substituent on the pyridine ring is a prime site for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govscispace.comscribd.com While direct studies on this compound are not extensively documented, the reactivity of similar 3-halopyridine systems provides significant insight. For instance, palladium catalysts with specialized ligands such as RuPhos and BrettPhos have been effectively used for the C,N-cross-coupling of 3-halo-2-aminopyridines with various amines. nih.gov This suggests that the chloro-group at the 2-position of this compound could undergo analogous transformations, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce a variety of substituents. The regioselectivity of such reactions on polyhalogenated heterocycles is well-established, often allowing for sequential and controlled functionalization. scispace.com

A key consideration in these transformations is the potential for the isocyanate group to interact with the metal catalyst. However, the conditions for many cross-coupling reactions can be tuned to favor the reaction at the carbon-chlorine bond while preserving the isocyanate moiety for subsequent reactions.

Organocatalytic Processes:

The isocyanate group is highly susceptible to nucleophilic attack, making it an ideal handle for organocatalytic transformations. Lewis bases, such as 4-(dimethylamino)pyridine (DMAP) and various phosphines, are known to catalyze the reactions of isocyanates. researchgate.netmdpi.com These catalysts operate under mild conditions and offer a high degree of control and selectivity. mdpi.com

Organocatalysts can be utilized in various reactions, including:

Amide and Urethane Synthesis: The reaction of the isocyanate with carboxylic acids to form amides, or with alcohols to form urethanes, can be efficiently catalyzed by Lewis bases like DMAP.

Cycloaddition Reactions: The isocyanate group can participate in formal [3+2] cycloaddition reactions with various substrates, a process that can be promoted by organocatalysts to yield heterocyclic structures. nih.gov

The table below summarizes representative catalytic systems applicable to the distinct functional groups of this compound.

| Functional Group | Reaction Type | Catalytic System | Potential Products |

| 2-Chloro | Suzuki Coupling | Palladium catalyst, phosphine ligand, base | 2-Aryl-3-isocyanatopyridines |

| 2-Chloro | Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | 2-Amino-3-isocyanatopyridines |

| 3-Isocyanate | Amide Formation | DMAP, carboxylic acid | N-(2-chloropyridin-3-yl)amides |

| 3-Isocyanate | Urethane Formation | Lewis base, alcohol | 2-chloropyridin-3-yl carbamates |

| 3-Isocyanate | [3+2] Cycloaddition | Organocatalyst (e.g., Cinchona alkaloids) | Heterocyclic-fused pyridines |

Mechanistic Pathways and Reaction Kinetics

Understanding the mechanistic pathways and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes. The following sections delve into the catalytic activation mechanisms, the influence of reaction parameters, and the nature of reactive intermediates.

The formation of amides from isocyanates and carboxylic acids is a synthetically important transformation. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst significantly accelerates this reaction under mild conditions. organic-chemistry.org The catalytic cycle for DMAP-catalyzed amide formation from an isocyanate such as this compound is believed to proceed through the following steps:

Nucleophilic Attack: The catalytic cycle is initiated by the nucleophilic attack of DMAP on the electrophilic carbon atom of the isocyanate group. This forms a dipolar zwitterionic intermediate.

Formation of a Reactive Intermediate: This intermediate can then be protonated by the carboxylic acid to generate a highly reactive N-carbamoylpyridinium ion. organic-chemistry.org

Reaction with Carboxylate: The N-carbamoylpyridinium ion readily reacts with the carboxylate anion.

Decarboxylation and Amide Formation: This leads to the formation of a mixed anhydride (B1165640), which subsequently undergoes decarboxylation to yield the final amide product and regenerate the DMAP catalyst. organic-chemistry.org This process is efficient and often proceeds at low temperatures, which helps to prevent side reactions and racemization of chiral centers. organic-chemistry.org

The kinetics of chemical reactions are profoundly influenced by the choice of solvent and the reaction temperature. For reactions involving this compound, these parameters can affect both the rate of reaction and the product distribution.

Solvent Effects: The polarity and protic or aprotic nature of the solvent can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the activation energy of the reaction. For instance, in reactions involving charged intermediates, such as the DMAP-catalyzed amide formation, polar solvents can play a crucial role in stabilizing these species. The rate of reactions can increase in different solvent systems, and these effects can often be quantitatively described by phenomenological theories of solvent effects. nih.gov The choice of solvent can also influence the regioselectivity of reactions, particularly in cases where multiple reaction pathways are possible.

Temperature Effects: According to transition state theory, the rate of a chemical reaction is exponentially dependent on temperature. Increasing the temperature generally increases the reaction rate by providing the reacting molecules with sufficient energy to overcome the activation barrier. However, for complex reactions with multiple steps or competing pathways, the effect of temperature can be more nuanced. For example, in some cases, lower temperatures may favor the kinetic product, while higher temperatures may lead to the thermodynamic product. In organocatalytic reactions, temperature can also influence the catalyst's stability and turnover frequency. For reactions involving sensitive functional groups like isocyanates, careful control of temperature is necessary to prevent unwanted side reactions, such as trimerization to form isocyanurates.

The following table illustrates the general influence of solvent and temperature on reaction rates.

| Parameter | Effect on Reaction Rate | Mechanistic Implication |

| Solvent Polarity | Can increase or decrease the rate depending on the reaction mechanism. | Stabilization of polar intermediates and transition states. |

| Solvent Protic/Aprotic Nature | Can influence reactions involving proton transfer steps. | Participation in protonolysis or hydrogen bonding interactions. |

| Temperature | Generally increases the rate. | Provides energy to overcome the activation barrier. |

| Temperature | Can affect product selectivity. | Can favor kinetic vs. thermodynamic control. |

The reactivity of this compound is dictated by the stability of the intermediates and the energy of the transition states along the reaction coordinate. Computational studies, while not found specifically for this molecule, on analogous isocyanate reactions provide valuable insights into these aspects.

In nucleophilic addition reactions to the isocyanate group, the reaction proceeds through a transition state where the new bond between the nucleophile and the isocyanate carbon is partially formed. The geometry and energy of this transition state determine the activation barrier of the reaction. For catalyzed reactions, the catalyst interacts with the substrate to form a lower-energy transition state, thereby accelerating the reaction.

Computational studies on the reaction of isocyanates have shown that the formation of adducts can proceed through a stepwise mechanism, and the corresponding transition structures can be located on the potential energy surface. nih.gov The energetics of the process, including the activation barriers for the formation of different possible products, can be determined, allowing for predictions of reaction outcomes. nih.gov For example, in the reaction of isocyanates with ambident nucleophiles, computational analysis can help to explain the observed regioselectivity by comparing the activation barriers for attack at different sites. nih.gov The stability of the resulting intermediates, whether they are zwitterionic, neutral, or charged, is a key factor in determining the favored reaction pathway.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-Chloro-3-isocyanatopyridine is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring (H-4, H-5, and H-6).

H-6: This proton, being adjacent to the electronegative nitrogen atom of the pyridine ring, is expected to be the most deshielded and appear furthest downfield. It should present as a doublet of doublets (dd) due to coupling with both H-5 (³J, ortho-coupling) and H-4 (⁴J, meta-coupling).

H-4: This proton is also anticipated to be a doublet of doublets (dd), arising from coupling to H-5 (³J, ortho-coupling) and H-6 (⁴J, meta-coupling).

H-5: Situated between H-4 and H-6, this proton will also appear as a doublet of doublets (dd) due to two distinct ortho-couplings.

The expected chemical shifts and coupling constants are summarized in the table below, extrapolated from related pyridine structures.

¹³C NMR: The carbon-13 NMR spectrum should display six signals: five for the pyridine ring carbons and one for the isocyanate carbon.

Isocyanate Carbon (-NCO): This carbon typically appears in the 120-130 ppm range and is often a relatively broad signal.

Pyridine Ring Carbons: The carbons directly bonded to the electronegative chlorine (C-2) and nitrogen atoms (C-2, C-6) will be significantly influenced. C-2, bearing the chloro substituent, and C-3, bearing the isocyanate group, are expected to be quaternary and show distinct chemical shifts. The protonated carbons (C-4, C-5, C-6) will appear in the aromatic region, with their specific shifts determined by the combined electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (Predicted) Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) H-6 ~8.2 - 8.4 dd ³J(H6-H5) ≈ 4-5 Hz, ⁴J(H6-H4) ≈ 1-2 Hz H-4 ~7.8 - 8.0 dd ³J(H4-H5) ≈ 7-8 Hz, ⁴J(H4-H6) ≈ 1-2 Hz H-5 ~7.3 - 7.5 dd ³J(H5-H4) ≈ 7-8 Hz, ³J(H5-H6) ≈ 4-5 Hz ¹³C NMR (Predicted) Carbon Predicted δ (ppm) C-2 ~148 - 152 C-3 ~125 - 129 C-4 ~138 - 142 C-5 ~123 - 127 C-6 ~145 - 149 -NCO ~122 - 126

Note: The data presented are estimations based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.

Although no specific 2D NMR studies for this compound have been published, the application of these techniques would be straightforward for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the pyridine ring protons. Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions. A weaker cross-peak might also be visible between H-4 and H-6, corresponding to their ⁴J meta-coupling.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. It would allow for the unambiguous assignment of the C-4, C-5, and C-6 signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be invaluable for assigning the quaternary carbons (C-2, C-3, and the isocyanate carbon). For example, proton H-4 would be expected to show correlations to C-2, C-3, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For a planar molecule like this, NOESY would show correlations between adjacent protons (H-4 with H-5; H-5 with H-6), reinforcing the COSY data.

Dynamic NMR studies could investigate conformational processes such as restricted rotation. For this compound, rotation around the C3-N bond of the isocyanate group could potentially be hindered at low temperatures. If the rotational barrier were high enough, this could lead to the broadening or splitting of NMR signals for the nearby protons (especially H-4) as the temperature is lowered. However, given the linear nature of the isocyanate group and the relatively free rotation expected, a significant rotational barrier is unlikely at typical measurement temperatures. Tautomerism is not a relevant dynamic process for this particular molecular structure. No dynamic NMR studies have been reported for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the isocyanate (-N=C=O) group and the substituted pyridine ring.

Isocyanate Group: The most prominent and diagnostic feature would be the very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band typically appears in the region of 2250-2280 cm⁻¹. Its high intensity makes it easily identifiable.

Pyridine Moiety: The pyridine ring gives rise to several characteristic bands. These include C=C and C=N stretching vibrations within the ring, which are typically found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring protons are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations would appear at lower wavenumbers.

Other Vibrations: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Principal Predicted IR and Raman Absorption Frequencies for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected IR Intensity Expected Raman Intensity ~3050 - 3100 Aromatic C-H Stretch Medium Medium ~2250 - 2280 -N=C=O Asymmetric Stretch Very Strong Medium-Weak ~1560 - 1600 Pyridine Ring (C=C, C=N) Stretch Strong Strong ~1400 - 1480 Pyridine Ring (C=C, C=N) Stretch Strong Strong ~1380 - 1420 -N=C=O Symmetric Stretch Weak/Absent Strong ~1000 - 1200 Aromatic C-H In-plane Bending Medium-Strong Medium ~700 - 850 Aromatic C-H Out-of-plane Bending Strong Weak ~600 - 800 C-Cl Stretch Medium-Strong Strong

Note: The data presented are estimations based on group frequency correlations. Actual experimental values may vary.

A complete analysis of the vibrational modes would typically involve computational methods, such as Density Functional Theory (DFT), to predict the frequencies and assign them to specific atomic motions. Such theoretical calculations for similar molecules have shown good agreement with experimental data.

The combination of the intense isocyanate stretch and the series of bands in the 1400-1600 cm⁻¹ region, along with the specific pattern of C-H bending bands, creates a unique molecular fingerprint in the IR and Raman spectra. This fingerprint allows for the differentiation of this compound from other isomers (e.g., 2-Chloro-5-isocyanatopyridine) and related compounds. The complementarity of IR and Raman spectroscopy is particularly useful; vibrations that are weak in the IR spectrum (like the symmetric -N=C=O stretch) are often strong in the Raman spectrum, providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, a detailed molecular profile can be established.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₆H₃ClN₂O. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

This precise mass measurement is critical for distinguishing the compound from other molecules with the same nominal mass but different elemental formulas.

Table 1: Theoretical Monoisotopic Mass of this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon | 6 | 12.000000 | 72.000000 |

| Hydrogen | 3 | 1.007825 | 3.023475 |

| Chlorine | 1 | 34.968853 | 34.968853 |

| Nitrogen | 2 | 14.003074 | 28.006148 |

| Oxygen | 1 | 15.994915 | 15.994915 |

| Total | | | 153.993391 |

Fragmentation Pathways and Isotopic Patterns

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged particles. The pattern of these fragments provides a molecular fingerprint. Key fragmentation processes for aromatic and isocyanate compounds include the loss of small, stable neutral molecules.

Isotopic Pattern: A defining characteristic in the mass spectrum of this compound is the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks: [M]⁺ at m/z ≈ 154 and [M+2]⁺ at m/z ≈ 156, with a relative intensity ratio of roughly 3:1. This signature pattern is also observed for all chlorine-containing fragments.

Plausible Fragmentation Pathways:

Loss of CO: The isocyanate group (-N=C=O) can readily lose carbon monoxide (CO, 28 Da), a common fragmentation pathway for isocyanates, leading to a nitrene radical cation [C₅H₃ClN]⁺.

Loss of NCO: Cleavage of the C-N bond can result in the loss of the entire isocyanate radical (·NCO, 42 Da), generating a [C₅H₃ClN]⁺ ion.

Loss of Chlorine: The molecular ion can lose a chlorine radical (·Cl, 35 or 37 Da) to form the [C₆H₃N₂O]⁺ fragment.

Pyridine Ring Fission: More energetic conditions can lead to the cleavage of the pyridine ring itself, often involving the loss of species like hydrogen cyanide (HCN). nih.gov

Table 2: Proposed Mass Spectrometry Fragments for this compound

| Fragment Ion Formula | Neutral Loss | Theoretical m/z (³⁵Cl) | Description |

|---|---|---|---|

| [C₆H₃³⁵ClN₂O]⁺ | - | 153.99 | Molecular Ion ([M]⁺) |

| [C₆H₃³⁷ClN₂O]⁺ | - | 155.99 | Molecular Ion ([M+2]⁺) |

| [C₅H₃³⁵ClN]⁺ | CO | 124.99 | Loss of Carbon Monoxide |

| [C₆H₃N₂O]⁺ | Cl | 119.02 | Loss of Chlorine Radical |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by isolating a specific ion and inducing its fragmentation. nationalmaglab.orgwikipedia.org In an MS/MS experiment for this compound, the molecular ion ([M]⁺, m/z 154) would be selected in the first mass analyzer. This precursor ion is then fragmented, typically through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. mtoz-biolabs.comcreative-proteomics.com

By observing the formation of predicted fragments, such as the loss of CO (m/z 154 → m/z 126) or the loss of a Cl radical (m/z 154 → m/z 119), the connectivity of the atoms and the identity of the functional groups can be confirmed with high confidence. researchgate.net This method provides an additional layer of structural verification beyond what is available from a single-stage mass spectrum.

X-ray Crystallography of Stable Derivatives or Co-crystals

The high reactivity of the isocyanate group makes obtaining single crystals of this compound challenging. Therefore, structural analysis is typically performed on stable, crystalline derivatives, such as ureas or carbamates, or through the formation of co-crystals. mdpi.com While no specific crystal structures for derivatives of this compound are reported, analysis of closely related compounds provides significant insight into the expected solid-state architecture.

Solid-State Structural Analysis and Bond Parameters

The solid-state structure of a derivative, for example, a urea (B33335) formed by reacting this compound with an amine, would reveal precise bond lengths, bond angles, and torsional angles. Based on crystallographic data of similar structures like N,N'-bis(3-pyridyl)urea and 2-chloro-3-nitropyridine, key structural parameters can be predicted. acs.orgacs.orgresearchgate.net

The pyridine ring is expected to be largely planar. The C-Cl bond length would be typical for an aromatic chloride. The geometry around the urea or carbamate (B1207046) linkage would be planar, facilitating delocalization and hydrogen bonding.

Table 3: Typical Bond Parameters in Substituted Pyridine and Urea/Carbamate Structures

| Bond/Angle | Typical Value | Reference Compound(s) |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | 2-Chloro-3-nitropyridine researchgate.net |

| Pyridine C-C Bond Length | 1.33 - 1.39 Å | Substituted Pyridines soton.ac.uk |

| Pyridine C-N Bond Length | ~1.34 Å | Substituted Pyridines soton.ac.uk |

| Urea C=O Bond Length | ~1.25 Å | N,N'-bis(3-pyridyl)urea acs.org |

| Urea C-N Bond Length | ~1.38 Å | N,N'-bis(3-pyridyl)urea acs.org |

| Pyridine C-N-C Angle | ~117° | Pyridine wikipedia.org |

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: This is expected to be a dominant interaction. In a urea or carbamate derivative, the N-H group is a strong hydrogen bond donor. The most likely acceptors are the pyridine nitrogen atom (forming N-H···N bonds) and the carbonyl oxygen atom (forming N-H···O=C bonds). Studies on N-pyridyl ureas have shown that N-H···N(pyridine) hydrogen bonds are often preferred over the typical urea N-H···O=C tape motif, a preference that can be enhanced by the electron-withdrawing nature of the chloro-substituent. acs.orgacs.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, participating in weak C-Cl···O or C-Cl···N interactions. For instance, a short Cl···O contact is observed in the crystal structure of 2-chloro-3-nitropyridine, suggesting this could be a feature in its derivatives as well. researchgate.net

π-π Stacking: The electron-deficient pyridine rings can engage in π-π stacking interactions. researchgate.net These interactions, often in an offset face-to-face arrangement, would contribute significantly to the stabilization of the crystal lattice, as seen in various chloropyridine structures. nih.govacs.org

The interplay of these interactions—strong hydrogen bonds directing the primary motifs and weaker halogen and π-stacking interactions providing further stabilization—would define the three-dimensional crystal packing. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of Derivatives

The study of the electronic absorption and emission spectra of this compound derivatives, primarily in the form of their stable urea and carbamate adducts, provides a window into their excited-state dynamics. These investigations are crucial for understanding how structural modifications influence their potential as fluorescent materials.

Research into variously substituted aminopyridine derivatives, which are structurally analogous to the derivatives of 2-chloro-3-aminopyridine (the precursor to the isocyanate), has shown that these compounds can exhibit significant fluorescence. For instance, a series of multi-substituted aminopyridines has been synthesized and their photophysical properties, including absorption and emission maxima, as well as fluorescence quantum yields, have been thoroughly characterized.

In a relevant study, fluorescent pyrid-2-yl ureas were prepared and their interaction with carboxylic acids was investigated. These compounds were found to emit light around 360 nm with quantum yields in the range of 0.05 to 0.1 in acetonitrile (B52724) solution nih.gov. The addition of strong organic acids resulted in a noticeable shift of the fluorescence band to lower energy nih.gov. This suggests that the electronic environment of the pyridyl urea core is sensitive to external stimuli, a property that is highly desirable for sensor applications.

While specific data for derivatives of this compound remains scarce in the literature, the photophysical data of structurally related 2-amino-3-cyanopyridine (B104079) and other aminopyridine derivatives can provide valuable insights. These studies consistently demonstrate that the pyridine scaffold, when appropriately substituted, can serve as a robust platform for the development of fluorescent compounds. The absorption maxima for such derivatives typically lie in the near-UV region, with emissions often observed in the blue to green regions of the visible spectrum.

The following tables summarize the photophysical data for some representative fluorescent aminopyridine derivatives, which can serve as a proxy for estimating the potential spectroscopic behavior of this compound derivatives.

Table 1: Photophysical Data of Selected Multisubstituted Aminopyridine Derivatives

| Compound | λA (nm) | λex (nm) | λem (nm) | Φ |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.34 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.31 |

| Diethyl 2-(tert-butylamino)-6-(4-(trifluoromethyl)phenyl)pyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.44 |

| Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 258 | 345 | 455 | 0.02 |

λA: Absorption maximum, λex: Excitation maximum, λem: Emission maximum, Φ: Fluorescence quantum yield.

The data clearly indicates that the nature of the substituents on the aminopyridine core has a profound impact on the quantum yield of fluorescence. For example, the introduction of a trifluoromethylphenyl group leads to a significant enhancement of the quantum yield to 0.44.

Further detailed research focusing specifically on the urea and carbamate derivatives of this compound is necessary to fully elucidate their electronic absorption and emission characteristics and to harness their potential in various applications. The systematic variation of substituents on the urea or carbamate nitrogen would allow for the fine-tuning of their photophysical properties, paving the way for the rational design of novel fluorescent materials.

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry data for the compound this compound. While this compound is recognized and available commercially, dedicated scholarly research focusing on its electronic structure, molecular orbitals, electrostatic potential, and conformational dynamics appears to be limited or not publicly accessible.

Therefore, providing a detailed and scientifically accurate article based on the requested outline for the computational and theoretical chemistry of this compound is not feasible at this time. The specific data required for sections on quantum chemical calculations—including Density Functional Theory (DFT) or ab initio methods, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and electrostatic potential mapping—could not be located in published research.

Similarly, information regarding the conformational analysis and molecular dynamics simulations, such as the rotational barriers of the isocyanate group and the compound's conformational preferences and energy minima, is absent from the available scientific record.

To generate the requested in-depth article, original research involving quantum chemical calculations and molecular modeling of this compound would be necessary. Without such foundational studies, any attempt to populate the specified outline would be speculative and would not meet the required standards of scientific accuracy and citation of existing research.

Computational and Theoretical Chemistry of 2 Chloro 3 Isocyanatopyridine

Reaction Pathway and Transition State Calculations

Theoretical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This process helps in understanding reaction rates and mechanisms by identifying reactants, products, intermediates, and transition states. researchgate.net

To elucidate the reaction mechanism of 2-Chloro-3-isocyanatopyridine with another reactant, computational methods like Density Functional Theory (DFT) would be employed. researchgate.net Researchers would model the step-by-step transformation, calculating the energy of all species involved. The goal is to identify the lowest energy path from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and any reaction intermediates. The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting reaction kinetics. For example, studies on other chemical systems have successfully used these methods to map out multi-step reaction pathways and determine their feasibility. rsc.org However, no such specific mechanistic studies have been published for this compound.

Many chemical reactions can yield multiple products (isomers). Computational chemistry can predict which isomers are most likely to form by comparing the activation energies of the different reaction pathways leading to each product. researchgate.net The pathway with the lowest activation energy barrier is generally the favored one, determining the reaction's regioselectivity or stereoselectivity. For a molecule like this compound, which has multiple potentially reactive sites (the pyridine (B92270) ring, the chloro substituent, and the isocyanate group), DFT calculations would be essential to predict how it reacts with nucleophiles or electrophiles. For instance, calculations could determine whether a nucleophile would preferentially attack the isocyanate carbon or one of the carbons on the pyridine ring. Despite the utility of these predictive methods, no studies predicting the regioselectivity or stereoselectivity of reactions involving this compound are currently available.

Spectroscopic Property Prediction

Computational methods are widely used to predict spectroscopic data, which aids in the identification and characterization of molecules. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given molecular structure. pdx.edu Methods such as the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, are standard for these predictions. The calculated spectra can be compared with experimental data to confirm a structure or to distinguish between possible isomers. While experimental NMR data exists for similar compounds like 2-Chloro-3-cyanopyridine (B134404) chemicalbook.com, and general prediction methodologies are well-established, there are no published calculated NMR data specifically for this compound.

Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only, as no specific published data is available for this compound.)

| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |

|---|---|---|---|

| C2 | Data not available | H4 | Data not available |

| C3 | Data not available | H5 | Data not available |

| C4 | Data not available | H6 | Data not available |

| C5 | Data not available | ||

| C6 | Data not available |

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as no specific published data is available for this compound.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N=C=O Asymmetric Stretch | Data not available |

| Pyridine Ring Stretch | Data not available |

| C-Cl Stretch | Data not available |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical based on its molecular structure. These models correlate calculated molecular descriptors (such as electronic properties, steric factors, and hydrophobicity) with experimentally measured reaction rates or equilibrium constants. To develop a QSRR model that includes this compound, one would first need a dataset of related pyridine derivatives with known reactivity. Computational software would then be used to calculate a variety of molecular descriptors for each compound in the series. Statistical methods would be applied to build a mathematical equation linking the descriptors to reactivity. Such a model could then be used to predict the reactivity of new, untested compounds, including this compound. There are currently no published QSRR studies that specifically analyze the reactivity of this compound.

Development of Computational Models for Reactivity Prediction

Computational models are instrumental in forecasting the reactivity of this compound. These models are primarily built upon density functional theory (DFT) and other quantum chemical methods, which allow for the detailed exploration of potential energy surfaces of chemical reactions. By identifying transition states and calculating activation energies, these models can predict the feasibility and kinetics of various reaction pathways.

A common approach involves the use of heuristically-aided quantum chemistry, which combines empirical chemical knowledge with first-principles computations to navigate the complex potential energy surfaces of organic reactions. This method helps in identifying plausible reaction mechanisms by applying heuristic rules to guide the computational exploration.

For instance, in studying the reactions of this compound, computational models can elucidate the preferred sites for nucleophilic or electrophilic attack. The isocyanate group (-N=C=O) is a key functional group, and its reactivity can be modulated by the electronic effects of the chloro and pyridine substituents. DFT calculations can map the electron density distribution across the molecule, highlighting the electrophilic character of the isocyanato carbon atom and the potential for nucleophilic addition reactions.

The development of these models often involves benchmarking against experimental data for related compounds to ensure their accuracy. For example, structure-reactivity relationship models have been successfully constructed for substituted pyridines to predict their reaction rate constants with various reagents. oberlin.edu These models parametrize the rate constants based on the type and position of substituents on the pyridine ring. oberlin.edu

Table 1: Representative Data from a DFT Study on the Reactivity of this compound

| Parameter | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |